Edotreotide
Overview
Description
Edotreotide, also known as (DOTA 0-Phe 1-Tyr 3) octreotide, DOTA-TOC, DOTATOC, is a substance that, when bound to various radionuclides, is used in the treatment and diagnosis of certain types of cancer . It binds with high affinity to somatostatin receptors, which are predominantly overexpressed by neuroendocrine tumors .
Synthesis Analysis
Edotreotide has been produced and modified using both chemical and biological methods . The synthesis of Edotreotide involves the use of the MultiSyn module for 68 Ga-labelling of DOTA-CP04 . The process was found to be consistent and reproducible, suitable for human injection .Molecular Structure Analysis
Edotreotide is an 8 amino acid peptide bound to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . It is indicated for localizing somatostatin receptor positive neuroendocrine tumors by positron emission tomography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Edotreotide are complex and involve the use of 2-[4-(2-hydroxyethyl)piperazin-1-yl] ethane-sulfonic acid (HEPES) buffer . The HEPES buffer is considered a chemical impurity, and its residue must therefore be evaluated during the execution of the QCs of the radiopharmaceutical preparation before release .Physical And Chemical Properties Analysis
Edotreotide has a molecular weight of 1421.64 . It appears as a white to off-white solid . Its solubility in water is 5 mg/mL (ultrasonic and warming and heat to 60°C) .Scientific Research Applications
Radioconjugate in Imaging and Treatment of Neuroendocrine Tumors
Edotreotide, particularly when labeled with certain radioisotopes, has shown promise in the imaging and treatment of neuroendocrine tumors (NETs). Gallium Ga 68-Edotreotide, for instance, is a radioconjugate used in conjunction with positron emission tomography (PET) for somatostatin receptor imaging. This application is especially relevant for neuroendocrine tumor cells and their metastases, as it allows for precise imaging of cells expressing somatostatin receptors (Ga 68-Edotreotide, 2020). Similarly, Lutetium Lu 177-Edotreotide is another radioconjugate that combines edotreotide with lutetium Lu 177. It targets somatostatin receptors on neuroendocrine tumor cells, delivering cytotoxic beta radiation specifically to these cells, suggesting its potential as an antineoplastic agent (Lu 177-Edotreotide, 2020).
Use in Peptide Receptor Radionuclide Therapy
Edotreotide's role in peptide receptor radionuclide therapy (PRRT) is increasingly recognized. The COMPETE Phase III Trial highlights the use of 177Lu-Edotreotide in PRRT, comparing its efficacy and safety with Everolimus for treating progressive gastroenteropancreatic neuroendocrine tumors (GEP-NETs). This study suggests that 177Lu-Edotreotide may offer more durable responses and potentially higher objective response rates compared to current standard therapies (Wahba et al., 2021).
Insights from Recent Research in PRRT
In the review "New Insights in PRRT: Lessons From 2021," edotreotide's use in PRRT for well-differentiated neuroendocrine tumors is discussed. The review notes the low rates of adverse events and the potential expansion of PRRT applications, including the use of edotreotide in different NETs and as a neoadjuvant treatment (Puliani et al., 2022).
Mechanism of Action
Safety and Hazards
Edotreotide should be handled with appropriate safety measures to minimize radiation exposure . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . The product information of products containing edotreotide should be amended accordingly to reflect the potential for misinterpretation of PET imaging due to uptake of 68-Gallium edotreotide by splenosis and accessory intrapancreatic spleen .
Future Directions
Peptide drug development, including Edotreotide, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Future developments in therapeutic peptides are expected to overcome the inherent drawbacks of peptides and allow the continued advancement of this field .
properties
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKDBRREKOZEW-AAXZNHDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N14O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021591 | |
Record name | Edotreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204318-14-9 | |
Record name | Edotreotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edotreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDOTREOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.